molecular formula C10H10F3NO3 B13012609 Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Cat. No.: B13012609
M. Wt: 249.19 g/mol
InChI Key: VVAZUYPTOQJNFB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and an ethyl ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methoxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3

InChI Key

VVAZUYPTOQJNFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC

Origin of Product

United States

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